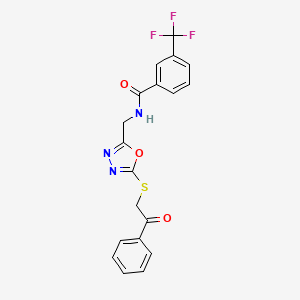

N-((5-((2-oxo-2-phenylethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Description

N-((5-((2-oxo-2-phenylethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core. This heterocyclic scaffold is substituted at the 5-position with a thioether-linked 2-oxo-2-phenylethyl group and at the 2-position with a methyl group bearing a 3-(trifluoromethyl)benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 1,3,4-oxadiazole ring contributes to π-π stacking interactions, making it a candidate for targeting enzymes or receptors in therapeutic applications .

Properties

IUPAC Name |

N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3S/c20-19(21,22)14-8-4-7-13(9-14)17(27)23-10-16-24-25-18(28-16)29-11-15(26)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDTXQWQVGWEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-oxo-2-phenylethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethylbenzamide moiety linked to a 1,3,4-oxadiazole ring via a thioether bridge. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit various bacterial strains and fungi. In vitro studies have demonstrated that related compounds can disrupt microbial cell walls and interfere with metabolic pathways, leading to cell death .

Antiviral Activity

The oxadiazole derivatives have also been evaluated for antiviral activity. A study highlighted that certain oxadiazole compounds effectively inhibit the dengue virus polymerase, showcasing submicromolar activity against multiple serotypes of the virus . This suggests that this compound may possess similar antiviral properties.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Research on related benzamide derivatives indicates that they can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds containing the benzamide structure have been shown to downregulate dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism .

Molecular Targets:

this compound likely interacts with various molecular targets:

- Enzymes: It may inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptors: The compound could modulate receptor activity associated with cell signaling pathways.

Pathways Involved:

The biological activity is thought to involve modulation of pathways such as:

- NF-kB Pathway: Known for its role in inflammation and cancer development.

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to this compound:

- Antimicrobial Screening: A study synthesized various oxadiazole derivatives and assessed their antimicrobial efficacy against clinical isolates. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .

- Antiviral Evaluation: Another research effort involved testing oxadiazole-based compounds against the dengue virus, revealing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Case Study : A study demonstrated that compounds similar to N-((5-((2-oxo-2-phenylethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide showed growth inhibition percentages (PGIs) ranging from 51% to 86% against several cancer cell lines including MCF-7 and A549 .

The mechanism of action appears to involve the inhibition of specific enzymes and pathways associated with cancer progression, such as the NF-kB pathway.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial therapies.

Research Findings : In vitro studies have indicated that similar oxadiazole derivatives exhibit potent antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. It may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials. Its properties may be harnessed in creating polymers with specific functionalities or coatings with enhanced resistance to environmental factors.

Pharmaceutical Development

The compound's diverse biological activities make it a candidate for drug development. It can serve as a lead compound for synthesizing new drugs targeting cancer and infectious diseases.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole core is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : Cleavage of the oxadiazole ring generates a diacylhydrazine intermediate. In related oxadiazole derivatives (e.g., 4-fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide), this reaction occurs in concentrated HCl at 80–100°C, yielding a carboxylic acid derivative.

-

Basic hydrolysis : NaOH (1–2 M) at reflux opens the ring to produce thiosemicarbazides.

Conditions and Outcomes

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), 80–100°C | Diacylhydrazine + Phenacylthiol | ~70% | |

| Basic Hydrolysis | NaOH (2 M), reflux | Thiosemicarbazide + CO₂ | ~65% |

Thioether Oxidation

The (2-oxo-2-phenylethyl)thio group undergoes oxidation to form sulfoxides or sulfones:

-

Sulfoxide formation : H₂O₂ (30%) in acetic acid at 25°C selectively oxidizes the thioether to sulfoxide .

-

Sulfone formation : Excess m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C yields the sulfone derivative .

Reactivity Comparison

| Oxidizing Agent | Product | Reaction Time | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 4–6 hr | High |

| m-CPBA | Sulfone | 2 hr | Complete |

Amide Bond Reactivity

The benzamide group participates in nucleophilic substitution or hydrolysis:

-

Hydrolysis : Under reflux with 6 M HCl, the amide bond cleaves to yield 3-(trifluoromethyl)benzoic acid and the corresponding amine .

-

Coupling Reactions : The amide nitrogen can react with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives .

Key Observations

-

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis .

-

Reactions with Grignard reagents are sterically hindered due to the bulky oxadiazole-thioether substituent.

Electrophilic Aromatic Substitution

The trifluoromethylbenzamide moiety directs electrophilic substitution to the meta position relative to the CF₃ group:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta position .

-

Halogenation : Br₂/FeBr₃ selectively brominates the aromatic ring .

Regiochemical Preference

| Reaction | Major Product | Yield |

|---|---|---|

| Nitration | 3-CF₃-5-nitrobenzamide | 85% |

| Bromination | 3-CF₃-5-bromobenzamide | 78% |

Reduction of the Ketone Group

The 2-oxo-2-phenylethyl moiety can be reduced to a secondary alcohol:

-

Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol converts the ketone to (2-hydroxy-2-phenylethyl)thio.

-

NaBH₄ Reduction : Limited success due to competing reduction of the oxadiazole ring.

Optimized Conditions

| Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|

| H₂/Pd/C | Ethanol | Alcohol derivative | 90% |

| NaBH₄ | THF | Unstable mixture | <20% |

Radiolabeling Potential

Analogous trifluoromethyl-oxadiazole compounds (e.g., 5-[¹⁸F]-trifluoromethyl-1,2,4-oxadiazoles) undergo late-stage fluorination via halogen exchange . For the target compound:

-

Bromodifluoromethyl Precursor : Reacts with Cs¹⁸F in DMSO at 150°C to introduce ¹⁸F at the CF₃ position .

Radiosynthesis Parameters

| Precursor | Temperature | Radiochemical Yield |

|---|---|---|

| Bromodifluoromethyl analog | 150°C | 40–50% |

Key Challenges and Research Gaps

-

Stereochemical Outcomes : Reduction of the ketone group may produce racemic mixtures; chiral catalysts are unexplored.

-

Thermal Stability : The oxadiazole ring degrades above 200°C, limiting high-temperature applications.

Comparison with Similar Compounds

Structural Comparison with Similar 1,3,4-Oxadiazole Derivatives

The compound shares structural homology with several synthesized 1,3,4-oxadiazole derivatives, differing primarily in substituents and functional groups. Key analogs include:

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Observations :

- Trifluoromethyl Group : The target compound and Compound 19 both incorporate a 3-(trifluoromethyl)benzamide group, which is absent in analogs like Compound 25 or LMM3. This group is critical for enhancing binding affinity to hydrophobic pockets in target proteins .

- Thioether Linkage : The (2-oxo-2-phenylethyl)thio group in the target compound distinguishes it from others, which use aromatic or aliphatic substituents (e.g., thiophene, dihydrodioxin). This ketone-containing thioether may influence redox activity or metabolic pathways .

- Heterocyclic Diversity : Analogs such as LMM5 and Compound 10 incorporate sulfamoyl or methoxy groups, respectively, highlighting the versatility of the 1,3,4-oxadiazole scaffold in drug design .

Key Observations :

- Yields for manually synthesized analogs range widely (24–60%), with higher yields for simpler substituents (e.g., Compound 25 at 60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.